molecular formula C15H20FNO5 B4094515 N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid

Cat. No.: B4094515
M. Wt: 313.32 g/mol
InChI Key: CBFKWBZNCKRSJB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenoxy group adds unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with cyclopentylamine under appropriate conditions to yield N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the amine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with unique properties due to the presence of the fluorophenoxy group.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the cyclopentanamine moiety can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,2-difluoroethoxy)ethyl]cyclopentanamine
  • N-[2-(2-fluorophenyl)ethyl]cyclopentanamine

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.C2H2O4/c14-12-7-3-4-8-13(12)16-10-9-15-11-5-1-2-6-11;3-1(4)2(5)6/h3-4,7-8,11,15H,1-2,5-6,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKWBZNCKRSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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